molecular formula C8H10F3N3O5 B1394201 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate CAS No. 751479-66-0

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

Cat. No. B1394201
M. Wt: 285.18 g/mol
InChI Key: DWNHEOATMIJKLV-UHFFFAOYSA-N
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Description

Ethyl trifluoroacetate is a chemical compound from the trifluoroacetate group . It’s used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA). It’s also used in the synthesis of various pharmaceutically active molecules and agricultural products .


Synthesis Analysis

Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another synthesis method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl trifluoroacetate is C4H5F3O2 . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .


Chemical Reactions Analysis

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It’s involved in the syntheses of various pharmaceutically active molecules and agricultural products .


Physical And Chemical Properties Analysis

Ethyl trifluoroacetate has a density of 1.1952 g/cm3 at 16.7 °C and a boiling point of 61 °C . It’s a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .

Scientific Research Applications

  • Synthesis and Biological Activity

    Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Reactivity and Synthesis of Derivatives

    Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate was prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate. This research explores the reactivity of this compound towards a variety of electrophilic reagents, demonstrating its potential in the synthesis of novel organic compounds (Elnagdi et al., 1988).

  • Antimicrobial Assessment

    A study focused on the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate. This compound reacted with hydrazine hydrate to give aminohydrazide, which upon further reactions yielded 1,3,4-oxadiazole-5-thiol structure. These structures were assessed for their antimicrobial properties, indicating the potential of these compounds in antimicrobial applications (Taha & El-Badry, 2010).

Safety And Hazards

Ethyl trifluoroacetate is highly flammable and can cause skin irritation, serious eye damage, and may be harmful if swallowed .

Future Directions

It’s expected that many novel applications of trifluoromethylpyridine, a group that Ethyl trifluoroacetate belongs to, will be discovered in the future .

properties

CAS RN

751479-66-0

Product Name

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

Molecular Formula

C8H10F3N3O5

Molecular Weight

285.18 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7)

InChI Key

DWNHEOATMIJKLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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